molecular formula C9H11N5O B13476580 1-(2-(1h-1,2,4-Triazol-1-yl)ethyl)-5-aminopyridin-2(1h)-one

1-(2-(1h-1,2,4-Triazol-1-yl)ethyl)-5-aminopyridin-2(1h)-one

Cat. No.: B13476580
M. Wt: 205.22 g/mol
InChI Key: VSCOECBGSCFRAZ-UHFFFAOYSA-N
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Description

1-(2-(1H-1,2,4-Triazol-1-yl)ethyl)-5-aminopyridin-2(1H)-one is a heterocyclic compound that features both a triazole and a pyridine ring. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, materials science, and industrial chemistry. The presence of the triazole ring imparts unique chemical properties, making it a versatile building block for the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(1H-1,2,4-Triazol-1-yl)ethyl)-5-aminopyridin-2(1H)-one typically involves a multi-step process. One common method starts with the N-alkylation of 1,2,4-triazole with an appropriate alkyl halide, such as ethyl 2-chloroacetate, in the presence of a base like anhydrous potassium carbonate under reflux conditions . This intermediate is then subjected to further reactions, such as amidation, to introduce the aminopyridinone moiety.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(2-(1H-1,2,4-Triazol-1-yl)ethyl)-5-aminopyridin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: The triazole ring can be oxidized under specific conditions to form corresponding oxides.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. Reaction conditions vary but often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield triazole oxides, while substitution reactions can produce a wide range of derivatives with different functional groups attached to the pyridine ring.

Scientific Research Applications

1-(2-(1H-1,2,4-Triazol-1-yl)ethyl)-5-aminopyridin-2(1H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2-(1H-1,2,4-Triazol-1-yl)ethyl)-5-aminopyridin-2(1H)-one involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and coordinate with metal ions, while the aminopyridinone moiety can participate in various biochemical pathways. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2-(1H-1,2,4-Triazol-1-yl)ethyl)-5-aminopyridin-2(1H)-one is unique due to its combination of the triazole and aminopyridinone moieties

Properties

Molecular Formula

C9H11N5O

Molecular Weight

205.22 g/mol

IUPAC Name

5-amino-1-[2-(1,2,4-triazol-1-yl)ethyl]pyridin-2-one

InChI

InChI=1S/C9H11N5O/c10-8-1-2-9(15)13(5-8)3-4-14-7-11-6-12-14/h1-2,5-7H,3-4,10H2

InChI Key

VSCOECBGSCFRAZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=O)N(C=C1N)CCN2C=NC=N2

Origin of Product

United States

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